1-(2-Butoxy-3,5-difluorophenyl)propan-1-one
Description
1-(2-Butoxy-3,5-difluorophenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a butoxy group at the 2-position and fluorine atoms at the 3- and 5-positions of the phenyl ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine substituents and bulky alkoxy group, which influence reactivity and binding properties.
Properties
IUPAC Name |
1-(2-butoxy-3,5-difluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-3-5-6-17-13-10(12(16)4-2)7-9(14)8-11(13)15/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHIJIZEHRPJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)F)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-butoxy-3,5-difluorobenzene with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
1-(2-Butoxy-3,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Butoxy-3,5-difluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one and analogous compounds:
Physicochemical Properties
- Boiling Point : The target compound’s butoxy group likely increases its boiling point compared to ethoxy analogs. For example, 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one has a predicted boiling point of ~298°C , while the butoxy analog may exceed 300°C due to higher molecular weight and van der Waals interactions.
- Density : Ethoxy derivatives exhibit densities ~1.149 g/cm³ ; the butoxy analog is expected to have a slightly higher density (~1.18–1.20 g/cm³) due to increased alkyl chain length.
- Solubility : Fluorine and alkoxy groups enhance lipophilicity, making these compounds more soluble in organic solvents than in water.
Molecular Docking and Binding
- Ligand Design : Fluorinated ketones are studied for binding to macromolecules. For instance, 1-[3-(2-Benzyloxy-6-hydroxy-4-methyl-phenyl)-5-[3,5-bis(trifluoromethyl)-phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one exhibits crystallographically confirmed binding modes . The target compound’s difluoro substituents may offer comparable electronic effects, while the butoxy group could modulate hydrophobic interactions.
Biological Activity
1-(2-Butoxy-3,5-difluorophenyl)propan-1-one is an organic compound that has attracted attention for its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular structure of this compound is characterized by:
- Molecular Formula : C₁₃H₁₆F₂O₂
- Molecular Weight : 242.26 g/mol
- Functional Groups :
- Propanone backbone
- Phenyl ring with two fluorine atoms at the 3 and 5 positions
- Butoxy group at the 2-position
This structure influences its solubility, reactivity, and interaction with biological molecules.
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The presence of fluorine atoms enhances lipophilicity, which may improve binding affinity to receptors or enzymes. Preliminary studies suggest that this compound interacts with microtubules, influencing their stability and potentially affecting cellular processes such as division and signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notable findings include:
| Cancer Type | IC50 Value (µM) | Comments |
|---|---|---|
| Hepatocellular carcinoma | Low micromolar range | Potent anti-tumor effects observed |
| Colorectal cancer | Similar inhibitory effects | Suggests a broad spectrum of activity against different cancer types |
These results highlight the compound's potential as a therapeutic agent in oncology.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to stabilize microtubules could contribute to protecting neuronal cells from degeneration.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study conducted on hepatocellular carcinoma cell lines showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity.
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Neuroprotection in Animal Models :
- In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of neurodegeneration compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
